(S)-1-(Benzyloxy)-3-((tert-butyldimethylsilyl)oxy)propan-2-ol
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Overview
Description
(S)-1-(Benzyloxy)-3-((tert-butyldimethylsilyl)oxy)propan-2-ol is a chiral compound that features a benzyloxy group and a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Benzyloxy)-3-((tert-butyldimethylsilyl)oxy)propan-2-ol typically involves the protection of hydroxyl groups using TBDMS chloride in the presence of a base such as imidazole. The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl bromide and a suitable base.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(Benzyloxy)-3-((tert-butyldimethylsilyl)oxy)propan-2-ol can undergo several types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The hydroxyl group can be reduced to form a corresponding alkane.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: The TBDMS group can be removed using tetrabutylammonium fluoride (TBAF) under mild conditions.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Alkanes.
Substitution: Compounds with different protecting groups or functional groups.
Scientific Research Applications
(S)-1-(Benzyloxy)-3-((tert-butyldimethylsilyl)oxy)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-1-(Benzyloxy)-3-((tert-butyldimethylsilyl)oxy)propan-2-ol involves its reactivity due to the presence of the benzyloxy and TBDMS groups. The benzyloxy group can participate in nucleophilic substitution reactions, while the TBDMS group serves as a protecting group that can be selectively removed under specific conditions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(Benzyloxy)-2-((tert-butyldimethylsilyl)oxy)ethanol: Similar structure but with one less carbon atom in the backbone.
(S)-1-(Benzyloxy)-3-((trimethylsilyl)oxy)propan-2-ol: Similar structure but with a trimethylsilyl group instead of a TBDMS group.
Uniqueness
(S)-1-(Benzyloxy)-3-((tert-butyldimethylsilyl)oxy)propan-2-ol is unique due to the combination of the benzyloxy group and the TBDMS protecting group, which provides specific reactivity and stability under various conditions. This makes it a valuable intermediate in organic synthesis and research applications.
Biological Activity
(S)-1-(Benzyloxy)-3-((tert-butyldimethylsilyl)oxy)propan-2-ol, a compound with the molecular formula C28H46O4Si2 and a molecular weight of approximately 502.83 g/mol, has garnered attention in various research domains due to its potential biological activities. This article reviews the compound's biological properties, synthesis pathways, and relevant case studies.
- Molecular Formula : C28H46O4Si2
- Molecular Weight : 502.83 g/mol
- CAS Number : 2514601-96-6
The compound features a benzyloxy group and a tert-butyldimethylsilyl (TBDMS) ether, which contribute to its solubility and reactivity in biological systems.
Synthesis and Applications
This compound is commonly synthesized as an intermediate in the preparation of various pharmaceutical compounds, including Trimebutine metabolites. Its synthesis typically involves protecting groups that enhance stability and facilitate further transformations in synthetic pathways .
The biological activity of this compound can be attributed to its structural features that allow interactions with biological targets. The TBDMS group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Pharmacological Effects
- Antioxidant Activity : Research indicates that compounds with similar structures exhibit antioxidant properties, which may mitigate oxidative stress in biological systems.
- Anti-inflammatory Properties : Some derivatives of benzyloxy compounds have shown promise in reducing inflammation, making them candidates for treating inflammatory diseases.
- Anticancer Potential : Certain studies have explored the cytotoxic effects of benzyloxy derivatives against various cancer cell lines, suggesting that this compound may exhibit similar properties.
Case Studies
A review of literature reveals several case studies highlighting the biological activity of related compounds:
Properties
Molecular Formula |
C16H28O3Si |
---|---|
Molecular Weight |
296.48 g/mol |
IUPAC Name |
(2S)-1-[tert-butyl(dimethyl)silyl]oxy-3-phenylmethoxypropan-2-ol |
InChI |
InChI=1S/C16H28O3Si/c1-16(2,3)20(4,5)19-13-15(17)12-18-11-14-9-7-6-8-10-14/h6-10,15,17H,11-13H2,1-5H3/t15-/m0/s1 |
InChI Key |
WVHOMKHXUZAOQB-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@H](COCC1=CC=CC=C1)O |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(COCC1=CC=CC=C1)O |
Origin of Product |
United States |
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